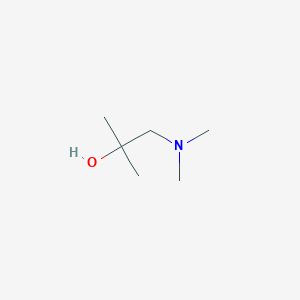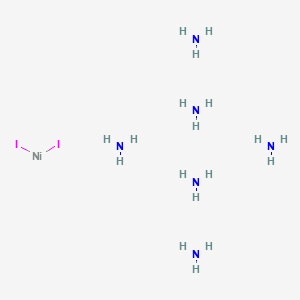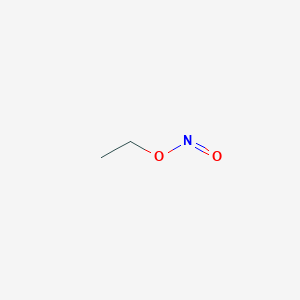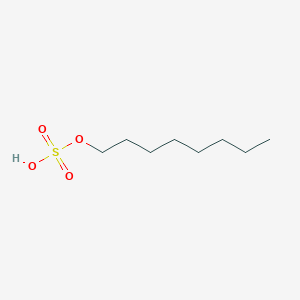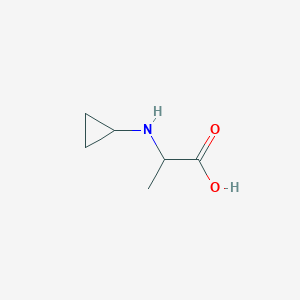
N,N-Bis(2-hydroxyéthyl)dodécanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lauric acid diethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It has potential antimicrobial properties and is used in formulations for antimicrobial agents.
Industry: It is widely used in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
Target of Action
N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Diethanolamide, is a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific chemical structure and the environment in which they are used.
Mode of Action
The mode of action of N,N-Bis(2-hydroxyethyl)dodecanamide is primarily based on its surfactant properties. It has been shown to form ordered self-assemblies in water, resulting in high electric conductivity . This suggests that the compound can facilitate the movement of charge carriers, possibly through the formation of π-stacked arrays via the self-assembly of its amide groups .
Pharmacokinetics
It’s known that thermal treatment during polymer processing can lead to the formation of diethanolamine and the monododecanoic ester of the substance .
Result of Action
The molecular and cellular effects of N,N-Bis(2-hydroxyethyl)dodecanamide’s action are largely dependent on its use as a surfactant. In the context of wastewater treatment, for example, it has been shown to be effective at removing p-hydroxybenzoic acid from water .
Action Environment
The action, efficacy, and stability of N,N-Bis(2-hydroxyethyl)dodecanamide can be influenced by various environmental factors. For instance, its ability to form ordered self-assemblies in water suggests that its activity may be affected by the presence and characteristics of the aqueous environment . Furthermore, it is stable to hydrolysis in gastric juice simulant and in 3% acetic acid , indicating that its stability may be influenced by pH and other chemical conditions.
Analyse Biochimique
Cellular Effects
It has been found to be negative in gene mutation tests in bacteria and in cultured mammalian cells (L5178Y mouse lymphoma cells), and in chromosomal aberration assays in vitro in human lymphocytes and in Chinese hamster ovary (CHO) cells . This suggests that it does not cause genetic mutations or chromosomal aberrations in these cells.
Molecular Mechanism
One study found that it can form ordered self-assemblies with high electric conductivity, suggesting that it may interact with other molecules in a way that facilitates charge transfer
Temporal Effects in Laboratory Settings
N,N-Bis(2-hydroxyethyl)dodecanamide is stable to hydrolysis in gastric juice simulant and in 3% acetic acid . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been well-documented.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le diéthanolamide d'acide laurique est synthétisé par réaction de l'acide laurique (ou de ses dérivés) avec la diéthanolamine. La réaction implique généralement le chauffage des réactifs à une température comprise entre 120 et 160 °C sous atmosphère inerte pour éviter l'oxydation. Le processus peut être catalysé par des catalyseurs acides ou basiques pour améliorer la vitesse de réaction .
Méthodes de production industrielle : Dans les milieux industriels, la production de diéthanolamide d'acide laurique implique des réacteurs à écoulement continu pour maintenir une qualité et un rendement constants. Les matières premières sont introduites dans le réacteur, où elles subissent la réaction d'amidation. Le produit est ensuite purifié par distillation ou cristallisation pour éliminer les matières premières et les sous-produits non réagis .
Analyse Des Réactions Chimiques
Types de réactions : Le diéthanolamide d'acide laurique peut subir diverses réactions chimiques, notamment :
Substitution : Il peut réagir avec des acides carboxyliques ou des oxoacides pour former des esters et de l'eau.
Réactifs et conditions communs :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium.
Réactifs de substitution : Acides carboxyliques, oxoacides.
Principaux produits formés :
Oxydation : Aldéhydes, cétones.
Réduction : Amines primaires.
Substitution : Esters.
4. Applications de la recherche scientifique
Le diéthanolamide d'acide laurique a une large gamme d'applications dans la recherche scientifique :
Industrie : Il est largement utilisé dans la formulation de produits de soins personnels, de détergents et d'émulsifiants.
5. Mécanisme d'action
Le diéthanolamide d'acide laurique exerce ses effets principalement par ses propriétés tensioactives. Il réduit la tension superficielle des solutions aqueuses, permettant un meilleur mélange et une meilleure interaction des différentes phases. Dans les systèmes biologiques, il peut perturber les membranes lipidiques, ce qui conduit à des effets antimicrobiens. Les cibles moléculaires comprennent les bicouches lipidiques et les protéines membranaires, et les voies impliquées sont liées à la perturbation et à la solubilisation des membranes .
Composés similaires :
Diéthanolamide de cocamide : Dérivé de l'huile de noix de coco, utilisé de manière similaire dans les produits de soins personnels.
Diéthanolamide d'acide oléique : Dérivé de l'acide oléique, utilisé dans des applications similaires mais avec une composition différente en acides gras.
Diéthanolamide d'acide stéarique : Dérivé de l'acide stéarique, utilisé dans des formulations nécessitant des points de fusion plus élevés.
Unicité : Le diéthanolamide d'acide laurique est unique en raison de ses propriétés hydrophile-lipophile équilibrées, ce qui le rend très efficace comme surfactant dans une large gamme d'applications. Sa capacité à former des émulsions et des mousses stables le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Cocamide diethanolamide: Derived from coconut oil, used similarly in personal care products.
Oleic acid diethanolamide: Derived from oleic acid, used in similar applications but with different fatty acid composition.
Stearic acid diethanolamide: Derived from stearic acid, used in formulations requiring higher melting points.
Uniqueness: Lauric acid diethanolamide is unique due to its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in a wide range of applications. Its ability to form stable emulsions and foams sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N,N-bis(2-hydroxyethyl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUHOFOVNGZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025491, DTXSID101022608 | |
| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Di(2-hydroxyethyl)lauramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
462 to 471 °F at 760 mmHg (NTP, 1992) | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Approximately 8.1 lb/gal | |
| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | N,N-Di(2-hydroxyethyl)lauramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Wax, Amber liquid | |
CAS No. |
120-40-1, 72968-36-6 | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Di(2-hydroxyethyl)lauramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lauroyl diethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |
| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lauroyl diethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N,N-Bis(2-hydroxyethyl)dodecanamide?
A1: N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Acid Diethanolamine Condensate, has widespread use in consumer products like cosmetics, shampoos, and soaps. [] It also acts as a surfactant, enabling the intensive dispersion and synchronous assembly of single-walled carbon nanotubes (SWNTs) in specific surfactant-oil-water systems. This property makes it valuable for developing new functional materials. []
Q2: Are there any safety concerns regarding the use of N,N-Bis(2-hydroxyethyl)dodecanamide in food contact materials?
A2: The European Food Safety Authority (EFSA) concluded that N,N-Bis(2-hydroxyethyl)dodecanamide poses no safety concern for consumers when used in food contact materials, provided its migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine migrating from plastics should not exceed 0.3 mg/kg of food. []
Q3: How does the structure of N,N-Bis(2-hydroxyethyl)dodecanamide contribute to its high electrical conductivity in liquid crystal formations?
A3: Research indicates that the self-assembly of amide groups within N,N-Bis(2-hydroxyethyl)dodecanamide, characterized by delocalized electrons, forms π-stacked arrays. This specific arrangement exhibits high mobility for charge carriers, resulting in excellent electrical conductivity within the liquid crystal structure. []
Q4: What analytical techniques are employed to separate and identify N,N-Bis(2-hydroxyethyl)dodecanamide in mixtures?
A4: Alumina column chromatography proves effective in separating N,N-Bis(2-hydroxyethyl)dodecanamide and N-(2-hydroxyethyl)dodecanamide from mixtures containing dodecyl poly(oxyethylene) ethers. This method utilizes the distinct elution behaviors of these compounds under specific solvent conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




